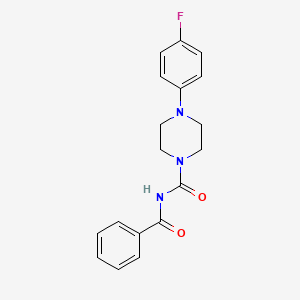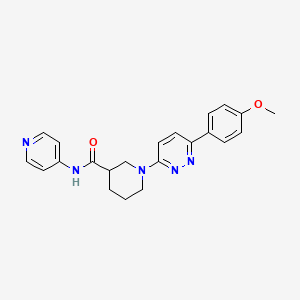
N-benzoyl-4-(4-fluorophenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzoyl-4-(4-fluorophenyl)piperazine-1-carboxamide” is a molecule that belongs to the family of piperazine derivatives. Piperazine and triazolo-pyrazine are nitrogen-containing heterocyclic compounds that play an important role in medicinal chemistry since both moieties can serve as frameworks for small molecule synthesis, drug design, and drug discovery .
Synthesis Analysis
The compound was synthesized from 2-fluoro phenyl isocyanate and 1-benzhydrylpiperazine according to the general procedure . The yield was 80% (0.57 g) .Molecular Structure Analysis
The molecule consists of a central piperazine ring . The C–C bond lengths in aromatic rings are in the normal range of 1.352 (5)-1.435 (5) Å, which is characteristic of delocalized aromatic rings .Chemical Reactions Analysis
The compound was fully characterized by 1 H NMR, 13 C NMR, IR, and mass spectrometry techniques . To further confirm the chemical identity of the adducts, a crystal of a similar compound was prepared and analyzed using X-ray crystallography .Applications De Recherche Scientifique
Imaging Agent in Alzheimer's Disease Research
N-benzoyl-4-(4-fluorophenyl)piperazine-1-carboxamide derivatives are used as molecular imaging probes for quantifying serotonin 1A (5-HT1A) receptor densities in the living brains of Alzheimer's disease patients. These compounds, through positron emission tomography (PET), have shown significant decreases in receptor densities correlating with worsening clinical symptoms. This application is crucial for understanding the progression of Alzheimer's disease and could aid in the development of therapeutic strategies (Kepe et al., 2006).
Cancer Research
In cancer research, derivatives of this compound, such as radiotracers for PET imaging, have been developed to assess the expression of stearoyl-CoA desaturase-1 (SCD-1). Overexpression of SCD-1 in tumors is associated with poor survival rates in cancer patients. These radiotracers allow for the non-invasive assessment of SCD-1 expression, offering insights into the metabolic status of tumors and potential therapeutic targets (Silvers et al., 2016).
Neuropharmacology
This compound derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, with certain derivatives showing substantial inhibition. This activity is significant in the context of developing therapeutic agents for diseases characterized by cholinergic dysfunction, such as Alzheimer's disease. The modifications in the benzamide moiety and the introduction of various substituents have led to derivatives with potent anti-AChE activity, highlighting the compound's versatility in drug development (Sugimoto et al., 1990).
Material Science
In material science, the physiochemical properties of thin-film composite polyamide nanofiltration membranes, including those derived from piperazine, have been studied. These membranes are crucial for water treatment applications. The research into the effect of membrane chemistry and coating layers on their properties can lead to improvements in antifouling performance and efficiency, demonstrating the compound's application beyond biomedical research (Mo et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various biological targets, including chemokine antagonists, cholinesterase, and aβ-aggregation inhibitors .
Mode of Action
It’s worth noting that similar compounds have shown diverse biological activities such as antidiabetic, anticancer, anticonvulsant, blood platelet aggregation inhibitors, human renin activity, dpp-iv inhibitor, anti-tubercular, and antioxidant potential .
Result of Action
Similar compounds have shown promising results in molecular docking studies, which could be used to develop more potent antimicrobials .
Propriétés
IUPAC Name |
N-benzoyl-4-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c19-15-6-8-16(9-7-15)21-10-12-22(13-11-21)18(24)20-17(23)14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPNQVXUVCCTCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-{1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2871931.png)
![3,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2871934.png)


![2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2871939.png)
![1-[1-[(2-Bromophenyl)methyl]triazol-4-yl]ethanol](/img/structure/B2871941.png)
![3-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2871943.png)

![Carbamic acid, N-[(1S)-1-methyl-2-[(2-methyl-6-nitrobenzoyl)(2-methylphenyl)amino]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B2871945.png)
![2-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(2-hydroxypropan-2-yl)triazol-4-yl]propan-2-ol](/img/structure/B2871947.png)

![(4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2871950.png)

